

Spectroscopic Profile of Pyraflufen-ethyl: A Technical Guide

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Introduction

Pyraflufen-ethyl is a phenylpyrazole herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor. Its efficacy in controlling a wide range of broadleaf weeds has made it a significant tool in modern agriculture. For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of its chemical properties is paramount. This technical guide provides a centralized resource for the spectroscopic data of **Pyraflufen-ethyl**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy reference and comparison. Detailed experimental protocols for acquiring such data are also outlined to assist in the replication and validation of these findings.

Spectroscopic Data of Pyraflufen-ethyl

The following tables summarize the key spectroscopic data for **Pyraflufen-ethyl**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
7.26	d	1H	Aromatic CH
7.06	d	1H	Aromatic CH
6.70	t	1H	Aromatic CH
4.71	S	2H	O-CH ₂ -C=O
4.27	q	2H	O-CH ₂ -CH ₃
3.83	S	3H	N-CH₃
1.29	t	3Н	O-CH2-CH3

Table 1: ¹H NMR spectroscopic data for **Pyraflufen-ethyl** in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite a comprehensive search of available scientific literature, patents, and regulatory documents, specific experimental ¹³C NMR data for **Pyraflufen-ethyl** could not be obtained.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
3083, 3066	Aromatic C-H stretch
3010 - 2840	Aliphatic C-H stretch
1757	Ester C=O stretch
1560 - 1430	Aromatic C=C stretch
1330 - 1200	C-F stretch
1195 - 1070	Ether and Ester C-O stretch
900 - 750	Aromatic C-H out-of-plane bend & C-Cl stretch

Table 2: Key IR absorption bands for **Pyraflufen-ethyl**.[1]



Mass Spectrometry (MS)

Molecular Formula: C15H13Cl2F3N2O4 Molecular Weight: 413.18 g/mol

m/z	Interpretation
413.0278	[M+H] ⁺
384.9958	Fragment
338.9909	Fragment
304.0219	Fragment
288.9941	Fragment

Table 3: High-resolution mass spectrometry data for **Pyraflufen-ethyl**, showing the [M+H]⁺ ion and major fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Pyraflufen-ethyl in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).



- 13C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples like Pyraflufen-ethyl, the Attenuated Total
 Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample
 directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

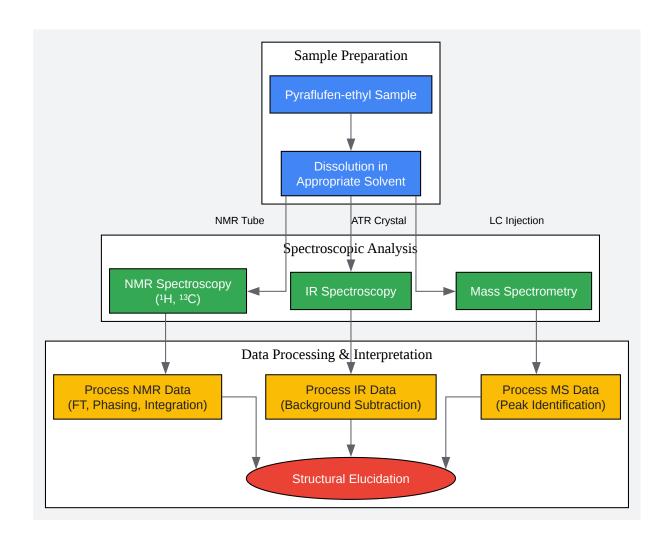


- Sample Preparation: Prepare a dilute solution of **Pyraflufen-ethyl** (e.g., 1-10 μg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
 or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-MS).
- Chromatographic Separation (LC):
 - Inject the sample onto a suitable reverse-phase column (e.g., C18).
 - Use a gradient elution with mobile phases such as water and acetonitrile, both often containing a small amount of formic acid to promote ionization.
- Mass Spectrometric Analysis (MS):
 - Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in positive ion mode.
 - Acquire mass spectra over a relevant m/z range (e.g., 100-600).
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 413) and fragmenting it to observe the product ions.
- Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the fragmentation pattern.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. apvma.gov.au [apvma.gov.au]
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